1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two chlorinated phenyl groups attached at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea typically involves the reaction of 3-chloroaniline and 2,4-dichloroaniline with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
3-Chloroaniline+2,4-Dichloroaniline+Phosgene→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of chlorinated phenyl isocyanates.
Reduction: Formation of amines and other reduced products.
Hydrolysis: Formation of chlorinated anilines and carbon dioxide.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The urea backbone may also play a role in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-phenylurea
- 1-(2,4-Dichlorophenyl)-3-phenylurea
- 1-(3,4-Dichlorophenyl)-3-(2,4-dichlorophenyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is unique due to the specific arrangement of chlorinated phenyl groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82745-12-8 |
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Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
InChI Key |
YBMIKEZRCGFBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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